molecular formula C15H10FNO2S B2417508 Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate CAS No. 325987-54-0

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate

Cat. No.: B2417508
CAS No.: 325987-54-0
M. Wt: 287.31
InChI Key: NTIDMTFXCSMODC-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a benzothiazole ring fused with a fluorobenzoate moiety, making it a unique and versatile molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate typically involves the coupling of 2-aminobenzothiazole with 4-fluorobenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the fluorobenzoate moiety.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure but lacking the fluorobenzoate moiety.

    4-Fluorobenzoic Acid: A simpler compound containing the fluorobenzoate group without the benzothiazole ring.

    Thiazole Derivatives: Compounds with a thiazole ring and various substituents, exhibiting diverse biological activities

Uniqueness

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate is unique due to the combination of the benzothiazole and fluorobenzoate moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and exhibit a broader spectrum of biological activities compared to its simpler counterparts .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIDMTFXCSMODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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